1-(Benzyloxy)-3-bromo-5-methylbenzene
Overview
Description
1-(Benzyloxy)-3-bromo-5-methylbenzene is an organic compound featuring a benzene ring substituted with a benzyloxy group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-methylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. For instance, starting from 4-tert-octylphenol, the compound can be synthesized via bromination followed by benzyl protection and halogen exchange reactions . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-methylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: N-bromosuccinimide (NBS) for bromination, and various acids for nitration and acylation.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino and alkyl groups.
Substitution: Halogenated and acylated derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of functional materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-4-methylbenzene: Lacks the bromine atom, affecting its reactivity and applications.
1-(Benzyloxy)-3-chloro-5-methylbenzene: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Properties
IUPAC Name |
1-bromo-3-methyl-5-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHNVJNLZJNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272491 | |
Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-63-7 | |
Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876299-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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